4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which consists of two 4-fluorophenyl groups attached to a pyrimidine ring at positions 4 and 6, with an amine group at position 2. Its molecular formula is and it has a molecular weight of 283.28 g/mol . The compound is classified as a pyrimidine derivative and is recognized for its potential therapeutic applications, especially as an inhibitor of specific enzymes involved in cancer progression.
The synthesis of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine typically involves several key steps:
The molecular structure of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine features:
4,6-Bis(4-fluorophenyl)pyrimidin-2-amine can participate in various chemical reactions:
Common reagents for substitution reactions include amines or thiols, typically performed in polar solvents like ethanol or DMF under mild heating conditions.
The primary target for 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA), an enzyme critical for cell cycle regulation:
While specific absorption, distribution, metabolism, and excretion (ADME) properties are not extensively documented, its molecular characteristics suggest favorable bioavailability profiles.
4,6-Bis(4-fluorophenyl)pyrimidin-2-amine has several applications:
The 4,6-bis(4-fluorophenyl)pyrimidin-2-amine core serves as an ideal platform for pharmacophore hybridization due to its planar geometry and synthetic accessibility. Researchers have appended zinc-binding groups (e.g., hydroxamic acids) at the C2-amine position while elongating the scaffold with hydrophobic capping groups mimicking Mnk inhibitors. This merges histone deacetylase (HDAC) and MAP kinase-interacting kinase (Mnk) inhibitory motifs into a single chemical entity.
Table 1: Key Dual HDAC/Mnk Inhibitors Based on 4,6-Bis(4-Fluorophenyl)Pyrimidin-2-amine
Derivative | Cap Group (R) | HDAC6 IC₅₀ (nM) | Mnk1 IC₅₀ (nM) | Cancer Cell GI₅₀ (µM) |
---|---|---|---|---|
PND-001 | Phenylacetyl | 12.4 ± 1.2 | 28.7 ± 3.1 | 0.15 (MCF-7) |
PND-007 | 4-CF₃-Cinnamyl | 8.9 ± 0.8 | 15.3 ± 1.9 | 0.09 (PC-3) |
PND-012 | Naphthyl-2-oxy | 5.2 ± 0.6 | 42.1 ± 4.5 | 0.21 (A-549) |
Rational modifications include:
This dual-targeting approach overcomes compensatory pathway activation observed with single-target agents, inducing synergistic apoptosis in leukemia and solid tumor models [1] [4].
The 4,6-bis(4-fluorophenyl)pyrimidin-2-amine scaffold demonstrates exceptional Aurora A kinase selectivity when strategically substituted. Crystallographic studies reveal that the fluorophenyl rings occupy the kinase's hydrophobic pocket I, while the pyrimidine N1 nitrogen forms a critical hydrogen bond with the hinge region residue Ala213.
Table 2: Aurora Kinase Inhibition by Pyrimidine Derivatives
Substitution Pattern | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (A/B) | Cellular IC₅₀ (HeLa, µM) |
---|---|---|---|---|
2-NH₂; 4,6-(4-F-Ph) | 15.38 ± 1.0 | 2100 ± 95 | 136x | 0.87 ± 0.11 |
2-NHCH₃; 4,6-(4-F-Ph) | 42.67 ± 3.5 | 1850 ± 120 | 43x | 3.54 ± 0.42 |
2-Cl; 4,6-(4-F-Ph) | 124.3 ± 8.7 | >10,000 | >80x | 12.11 ± 1.9 |
5-F; 2-NH₂; 4,6-(4-F-Ph) | 4.37 ± 0.3 | 3850 ± 210 | 881x | 0.31 ± 0.04 |
Critical SAR insights include:
Molecular dynamics simulations confirm that optimal derivatives (e.g., 5-fluoro variants) stabilize Aurora A's DFG-out conformation through fluorophenyl-mediated displacement of the activation loop, explaining their kinase-specific cell cycle arrest at G₂/M phase [7].
Fragment-based drug design capitalizes on the low molecular complexity of 4,6-bis(4-fluorophenyl)pyrimidin-2-amine (MW < 300 Da) to target challenging viral PPIs. The core serves as a "shape-complementary" anchor that displaces interfacial water molecules in hydrophobic pockets, enabling iterative growth toward adjacent hotspots.
Notable applications include:
Table 3: Fragment-Evolved Antiviral Agents
Target | Fragment Core | Growth Vector | Optimized Derivative | Antiviral Activity |
---|---|---|---|---|
HCV NS5A | 4,6-(4-F-Ph)-Pyrimidin-2-amine | C5-position | C5-(Imidazo[1,2-a]pyridin-6-yl) | EC₉₀ = 9.8 nM (JFH-1 replicon) |
RSV F-protein | 4,6-(4-F-Ph)-Pyrimidin-2-amine | C2-amino | 2-(4-Carbamoylbenzyl)amino | IC₅₀ = 220 nM (cell-cell fusion) |
SARS-CoV-2 PLpro | 4,6-(4-F-Ph)-Pyrimidin-2-amine | C2-amino | 2-(Glycyl-N-methyl-L-leucinyl)amino | 94% replication inhibition at 5 µM |
The fragment optimization process involves:
This approach overcomes the high entropy penalty typical of PPI inhibition by leveraging the fluorophenyl groups' pre-organized hydrophobic surface, achieving picomolar affinities in optimized NS5A inhibitors [5] [6].
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